Repirinast

Description

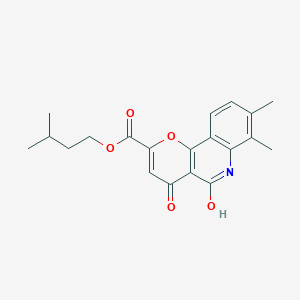

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQIAEMCQGTTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223349 | |

| Record name | Repirinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73080-51-0 | |

| Record name | Repirinast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73080-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Repirinast [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073080510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Repirinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPIRINAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K8KA8B61G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Repirinast's Core Mechanism in Mast Cell Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Repirinast, a potent mast cell stabilizer. The document elucidates the intricate signaling pathways modulated by its active metabolite, MY-1250, leading to the inhibition of mast cell degranulation and the release of inflammatory mediators. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for research and development in allergic and inflammatory diseases.

Core Mechanism of Action: Inhibition of Mast Cell Degranulation

This compound exerts its anti-allergic effects primarily through the stabilization of mast cell membranes, thereby preventing the release of histamine and other pro-inflammatory mediators.[1] This action is principally mediated by its active metabolite, MY-1250.[2][3] The cornerstone of this stabilization lies in the potent inhibition of calcium ion mobilization within the mast cell, a critical prerequisite for degranulation.[1][2][3]

Upon antigen stimulation, mast cells typically exhibit a rapid increase in intracellular calcium ([Ca²⁺]i), sourced from both intracellular stores and extracellular influx. MY-1250 effectively curtails this calcium signaling cascade.[2][3]

Signaling Pathways Modulated by MY-1250

The mechanism of action of MY-1250 involves a multi-faceted modulation of intracellular signaling pathways. A key event is the transient and rapid increase in cyclic adenosine monophosphate (cAMP) and a corresponding decrease in adenosine triphosphate (ATP) within seconds of mast cell exposure to MY-1250.[3] This initial perturbation of cellular energy and signaling molecules is closely followed by the inhibition of the antigen-induced rise in intracellular calcium.[3]

The inhibitory effect of MY-1250 on histamine release is strongly correlated with its ability to block the initial rise in [Ca²⁺]i.[2] This is achieved through the inhibition of ATP-dependent calcium release from intracellular stores.[3]

Furthermore, MY-1250 has been shown to induce the phosphorylation of a specific 78-kDa protein in rat mast cells.[4] The concentration-dependent phosphorylation of this protein mirrors the inhibition of histamine release, suggesting its integral role in the stabilization mechanism.[4]

Quantitative Data Summary

The inhibitory potency of MY-1250 has been quantified in several studies. The following table summarizes the key quantitative data regarding its efficacy in mast cell stabilization.

| Parameter | Value | Cell Type | Condition | Reference |

| IC₅₀ for Histamine Release | ~0.3 µM | Rat Peritoneal Mast Cells | Antigen-induced | [2] |

| IC₅₀ for Initial [Ca²⁺]i Rise | 0.25 µM | Rat Peritoneal Mast Cells | Antigen-induced | [2] |

| Inhibition of Initial [Ca²⁺]i Rise | 81% at 36 µM | Rat Peritoneal Mast Cells | Antigen-induced | [2] |

| IC₅₀ for 78-kDa Protein Phosphorylation | 0.2 µM (2.0 x 10⁻⁷ M) | Rat Mast Cells | - | [4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Mast Cell Isolation and Culture (Rat Peritoneal Mast Cells)

This protocol is a generalized procedure for the isolation and purification of rat peritoneal mast cells, a common model for studying mast cell degranulation.

-

Animal Model: Utilize male Wistar rats (8-12 weeks old).

-

Peritoneal Lavage: Euthanize the rat and inject 15-20 mL of sterile, chilled Tyrode's buffer into the peritoneal cavity. Gently massage the abdomen for 2-3 minutes.

-

Cell Collection: Aspirate the peritoneal fluid containing the cells and transfer it to a centrifuge tube on ice.

-

Centrifugation: Centrifuge the cell suspension at approximately 200 x g for 5 minutes at 4°C.

-

Cell Resuspension: Discard the supernatant and resuspend the cell pellet in Tyrode's buffer.

-

Purification (Optional): For higher purity, mast cells can be separated from other peritoneal cells using a density gradient centrifugation method (e.g., with Percoll).

-

Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and Trypan blue exclusion.

-

Culture: For short-term experiments, isolated mast cells can be maintained in a suitable buffer. For longer-term culture, specific media supplemented with growth factors like IL-3 and SCF are required.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This colorimetric assay is a standard method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

-

Cell Preparation: Prepare a suspension of mast cells in a suitable buffer (e.g., Tyrode's solution) and plate them in a 96-well plate.

-

Pre-incubation with this compound: Add varying concentrations of this compound (or MY-1250) or a vehicle control to the wells and pre-incubate for a specified time.

-

Stimulation: Induce degranulation by adding a stimulant such as an antigen (for sensitized cells) or a calcium ionophore (e.g., A23187).

-

Incubation: Incubate the plate at 37°C for a period that allows for degranulation (typically 30-45 minutes).

-

Reaction Termination: Stop the degranulation process by placing the plate on ice.

-

Separation of Supernatant and Cells: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

Cell Lysis for Total Release: To determine the total amount of β-hexosaminidase, lyse the remaining cells in the pellet with a detergent solution (e.g., Triton X-100).

-

Enzymatic Reaction: In a new plate, mix aliquots of the supernatant and the cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Incubation and Measurement: Incubate the plate to allow the enzyme to convert the substrate into a colored product. Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm).

-

Calculation: Calculate the percentage of degranulation as the ratio of the absorbance of the supernatant to the total absorbance (supernatant + cell lysate), multiplied by 100.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol outlines the general steps for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.

-

Cell Loading: Incubate the mast cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. The "AM" ester form allows the dye to cross the cell membrane.

-

De-esterification: After loading, wash the cells to remove the extracellular dye and allow time for intracellular esterases to cleave the AM group, trapping the active form of the dye inside the cells.

-

Baseline Measurement: Place the cells in a fluorometer or on a fluorescence microscope and measure the baseline fluorescence intensity.

-

Treatment and Stimulation: Add this compound/MY-1250 and allow for a pre-incubation period. Then, add the stimulant (e.g., antigen) to trigger a calcium response.

-

Fluorescence Monitoring: Continuously record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to determine the calcium concentration.

-

Data Analysis: Analyze the fluorescence data to determine parameters such as the peak [Ca²⁺]i, the rate of increase, and the duration of the calcium signal.

Logical Relationships and Conclusion

The multifaceted mechanism of this compound culminates in the effective stabilization of mast cells, a key therapeutic strategy in managing allergic diseases. The logical flow from the initial molecular interactions to the final cellular response underscores the intricate and targeted nature of this drug.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. karger.com [karger.com]

- 3. Mechanism of action of MY-1250, an active metabolite of this compound, in inhibiting histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MY-1250, a major metabolite of the anti-allergic drug this compound, induces phosphorylation of a 78-kDa protein in rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Repirinast: A Technical Guide to its History, Original Indication, and Mechanism in Asthma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repirinast, a quinolone derivative, is an anti-allergic compound originally developed and marketed for the prophylactic treatment of bronchial asthma. This document provides a comprehensive technical overview of its history, from its initial development by Mitsubishi Tanabe Pharma to its current exploration for new therapeutic indications. We delve into its mechanism of action as a mast cell stabilizer, present quantitative data from key preclinical and clinical studies in structured tables, and provide detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the core scientific concepts.

History and Original Indication

This compound was first developed by Mitsubishi Tanabe Pharma in Japan.[1][2][3] It was subsequently approved for clinical use in Japan in 1987 for the treatment of bronchial asthma in adults, with a pediatric formulation receiving approval in 1990.[1][2][4] Marketed under the brand name Romet™, this compound was used for over 25 years as a prophylactic agent to prevent asthma attacks when administered regularly.[1][2]

Unlike many other allergy medications, this compound does not exert a direct antihistaminic effect.[1][2][4] Its therapeutic action is rooted in its ability to act on mast cells, inhibiting the release of chemical mediators that are triggered by IgE-related antigen-antibody interactions.[1][4]

In 2013, Mitsubishi Tanabe Pharma discontinued the manufacturing and sales of Romet™.[1][2] More recently, the compound, also known as NP-251, has been acquired by Algernon Pharmaceuticals for investigation in new therapeutic areas, notably chronic kidney disease (CKD), where it has shown potential anti-fibrotic effects.[1][3][4][5]

Mechanism of Action in Allergic Asthma

This compound is classified as a mast cell stabilizer.[6] Its primary mechanism involves preventing the degranulation of mast cells, which are pivotal in the allergic inflammatory cascade.[6][7]

The mechanism can be broken down into the following key steps:

-

Mast Cell Stabilization: this compound stabilizes the membranes of mast cells, making them less susceptible to degranulation upon encountering an allergen.[7]

-

Inhibition of Calcium Influx: A critical step in mast cell degranulation is the influx of extracellular calcium ions. This compound effectively blocks this calcium influx, thereby halting the downstream signaling required for the release of inflammatory mediators.[6][7]

-

Inhibition of Mediator Release: By preventing degranulation, this compound inhibits the release of pre-formed mediators like histamine and the synthesis of newly formed mediators.[6][7]

-

Modulation of Cytokines and Leukotrienes: Beyond mast cell stabilization, this compound has been shown to modulate the production of inflammatory cytokines.[7] It may also influence the activity of leukotrienes, which are potent bronchoconstrictors and contribute to mucus secretion and vascular permeability in the airways.[7]

This multifaceted mechanism helps to alleviate the symptoms of allergic asthma, such as bronchoconstriction and inflammation.[7]

Quantitative Data

The following tables summarize key quantitative findings from preclinical and clinical studies involving this compound.

Table 1: Preclinical Efficacy in a Guinea Pig Model of Antigen-Induced Asthma

| Endpoint | Treatment (this compound 30 mg/kg i.p.) | Outcome | Reference |

|---|---|---|---|

| Early Pulmonary Response | Antigen Challenge | Significantly Inhibited | [8] |

| Late Pulmonary Response | Antigen Challenge | Significantly Inhibited | [8] |

| Airway Hyperresponsiveness | Acetylcholine Challenge | Blocked | [8] |

| Bronchoalveolar Lavage | Eosinophilia & Neutrophilia | Significantly Inhibited | [8] |

| Bronchial Tissue Infiltration | Leukocytes (Eosinophils) | Markedly Inhibited |[8] |

Table 2: Clinical Trial on Airway Responsiveness in Mild Atopic Asthma

| Parameter | Treatment Group | % Reduction vs. Placebo | Statistical Significance | Reference |

|---|---|---|---|---|

| Early Asthmatic Response (EAR) | This compound (300 mg bid, 7 days) | < 10% | Not Significant | [9] |

| Late Asthmatic Response (LAR) | This compound (300 mg bid, 7 days) | < 10% | Not Significant | [9] |

| Early Asthmatic Response (EAR) | Cromolyn (40 mg single dose) | 63% | p < 0.02 | [9] |

| Late Asthmatic Response (LAR) | Cromolyn (40 mg single dose) | 65% | p < 0.02 | [9] |

| Methacholine PC20 | this compound (6 days) vs. Placebo (6 days) | No Difference | Not Significant |[9] |

Table 3: Preclinical Efficacy in a Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis

| Treatment Group | Dose | % Reduction in Fibrosis | p-value | Reference |

|---|---|---|---|---|

| This compound | 90 mg/kg | 50.6% | < 0.000001 | [5] |

| This compound | 30 mg/kg | 20.8% | > 0.05 | [5] |

| This compound + Telmisartan | 30 mg/kg + 3 mg/kg | 54.2% | < 0.000001 | [4][5] |

| Telmisartan (Positive Control) | 3 mg/kg | 32.6% | < 0.001 | [5] |

| Cenicriviroc (Positive Control) | 40 mg/kg | 31.9% | 0.00032 |[5] |

Table 4: Human Pharmacokinetic Interaction with Theophylline

| Pharmacokinetic Parameter | Before this compound Treatment | After this compound Treatment (300 mg/day) | Statistical Significance | Reference |

|---|---|---|---|---|

| Theophylline Half-life (hr) | 7.25 ± 2.43 | 7.82 ± 3.35 | Not Significant | [10] |

| Theophylline Clearance (L/kg/hr) | 0.047 ± 0.018 | 0.047 ± 0.020 | Not Significant |[10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Guinea Pig Model of Antigen-Induced Asthma

-

Objective: To evaluate the effect of this compound on antigen-induced early and late pulmonary responses, airway hyperresponsiveness, and cellular infiltration in guinea pigs.[8]

-

Animal Model: Male Hartley guinea pigs.

-

Sensitization: Animals were actively sensitized with ovalbumin (OA).

-

Drug Administration: this compound (30 mg/kg) was administered intraperitoneally (i.p.) prior to antigen challenge.

-

Antigen Challenge: Sensitized animals were challenged with an aerosol of OA to induce asthmatic responses.

-

Measurement of Pulmonary Responses: Airway resistance was measured using a pulmonary mechanics analyzer to quantify the early-phase response (immediately after challenge) and the late-phase response (5 hours post-challenge).

-

Airway Hyperresponsiveness: At 24 hours post-OA challenge, airway responsiveness was assessed by challenging the animals with increasing concentrations of inhaled acetylcholine and measuring the concentration required to induce a 100% increase in airway resistance.

-

Bronchoalveolar Lavage (BAL) and Histology: At 5 hours post-challenge, BAL was performed to collect fluid for total and differential leukocyte counts. Lung tissues were collected for histologic examination to assess leukocyte infiltration into the bronchial tissue.

Protocol 2: Human Clinical Trial on Allergen and Methacholine Challenge

-

Objective: To compare the effect of this compound versus placebo and cromolyn on airway responsiveness to methacholine and allergen-induced asthmatic responses.[9]

-

Study Design: A double-blind, double-dummy, placebo-controlled, randomized-order crossover trial.

-

Patient Population: 14 patients with mild, stable, atopic asthma.

-

Treatment Arms:

-

Oral this compound (300 mg twice daily for 7 days)

-

Inhaled Cromolyn Sodium (40 mg single dose)

-

Double Placebo (oral and inhaled)

-

-

Experimental Workflow:

-

Baseline: Baseline airway responsiveness was determined using a methacholine challenge test to find the provocative concentration causing a 20% fall in FEV1 (PC20).

-

Treatment Period: Patients underwent three treatment periods, separated by washout periods.

-

Allergen Challenge: On the final day of each treatment period, patients received the study drug(s) followed by an inhaled allergen challenge.

-

Outcome Measurement:

-

Early Asthmatic Response (EAR): The maximum fall in FEV1 within the first hour post-allergen challenge was measured.

-

Late Asthmatic Response (LAR): The maximum fall in FEV1 between 3 and 8 hours post-allergen challenge was measured.

-

Methacholine Responsiveness: A repeat methacholine challenge was performed 24 hours after the allergen challenge to assess changes in airway hyperresponsiveness.

-

-

Summary and Future Directions

This compound was historically established as a prophylactic anti-asthma agent in Japan, functioning primarily as a mast cell stabilizer by inhibiting calcium influx.[1][6][7] While preclinical studies in animal models demonstrated significant efficacy in inhibiting key features of the asthmatic response, a small clinical study did not show a protective effect against allergen challenge after a one-week treatment period.[8][9] After being discontinued for its original indication, this compound is now being actively investigated for its anti-fibrotic properties, particularly in the context of chronic kidney disease, where it has shown promising preclinical results.[4][5] This repurposing highlights a common trajectory in drug development, where compounds may find new life in treating different pathologies based on newly understood mechanisms of action.

References

- 1. NP-251 :: Algernon Pharmaceuticals Inc. (AGN) [algernonhealth.com]

- 2. Algernon Pharmaceuticals Begins Manufacturing of this compound [globenewswire.com]

- 3. Algernon announces acceptance of this compound patent application [pharmaceutical-technology.com]

- 4. Algernon Pharmaceuticals Begins Manufacturing of this compound and Launches New Chronic Kidney Disease Research Program :: Algernon Pharmaceuticals Inc. (AGN) [algernonhealth.com]

- 5. Algernon Pharmaceuticals Begins Manufacturing of this compound and Launches New Chronic Kidney Disease Research Program :: Algernon Pharmaceuticals Inc. (AGN) [algernonhealth.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound inhibits antigen-induced early and late pulmonary responses and airway hyperresponsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of this compound on airway responsiveness to methacholine and allergen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [The influence of this compound, an anti-allergic drug, on theophylline pharmacokinetics in patients with bronchial asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]

Repirinast: A Technical Guide on its Anti-Allergic and Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repirinast, an anti-allergic and anti-inflammatory agent, primarily exerts its therapeutic effects through the stabilization of mast cells, thereby inhibiting the release of a cascade of inflammatory mediators. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative efficacy, and experimental validation of this compound's dual activities. The document summarizes key preclinical data, details the experimental protocols for foundational assays, and visually represents the core signaling pathways involved in its mechanism of action.

Introduction

This compound is a compound that has been investigated for its utility in the management of allergic and inflammatory conditions, notably allergic asthma.[1][2] Unlike direct antagonists of inflammatory mediators, such as antihistamines, this compound functions upstream by preventing the degranulation of mast cells, a critical event in the initiation of the allergic cascade.[1][2] Its active metabolite, MY-1250, has been shown to be a potent inhibitor of histamine release.[3][4] This guide synthesizes the current understanding of this compound's pharmacology, focusing on its cellular and molecular targets that underpin its anti-allergic and anti-inflammatory properties.

Core Mechanism of Action: Mast Cell Stabilization

The hallmark of this compound's activity is the stabilization of mast cell membranes, which prevents the release of pre-formed and newly synthesized inflammatory mediators upon allergen challenge.[2] This is primarily achieved through the inhibition of calcium influx into mast cells, a crucial step for degranulation.[2][5]

Inhibition of Calcium Mobilization

The active metabolite of this compound, MY-1250, has been demonstrated to strongly inhibit the mobilization of calcium ions from intracellular stores.[3][4] This action is critical as the rise in intracellular calcium is a key trigger for the fusion of granular membranes with the plasma membrane, leading to the exocytosis of histamine and other mediators.

Modulation of Intracellular Signaling

MY-1250 has been shown to induce a rapid and transient increase in intracellular cyclic adenosine monophosphate (cAMP) levels within mast cells.[3] This is attributed to the inhibition of cAMP phosphodiesterase, the enzyme responsible for cAMP degradation.[1] Elevated cAMP levels are associated with the inhibition of mast cell degranulation.

Quantitative Data on the Bioactivity of this compound and its Metabolite

The following tables summarize the key quantitative data from preclinical studies, providing a clear comparison of the inhibitory activities of this compound and its active metabolite, MY-1250.

| Compound | Parameter | Cell Type | IC50 Value | Reference |

| This compound | Histamine Release Inhibition | Rat Peritoneal Mast Cells | 0.3 µM | [4] |

Table 1: Inhibitory Concentration of this compound on Histamine Release. This table presents the half-maximal inhibitory concentration (IC50) of this compound in preventing antigen-induced histamine release from rat peritoneal mast cells.

| Compound | Parameter | Cell Type/Tissue | IC50 Value | Reference |

| MY-1250 | Histamine Release Inhibition | Rat Peritoneal Mast Cells | ~0.3 µM | [3] |

| MY-1250 | Inhibition of Intracellular Ca2+ Rise | Rat Peritoneal Mast Cells | 0.25 µM | [3] |

| MY-1250 | cAMP Phosphodiesterase Inhibition | Rat Peritoneal Cells | 2000 µM | [1] |

| MY-1250 | cAMP Phosphodiesterase Inhibition | Guinea Pig Lung Tissue | 1670 µM | [1] |

Table 2: Bioactivity of MY-1250, the Active Metabolite of this compound. This table details the IC50 values for MY-1250 across various parameters, highlighting its potent effects on histamine release and calcium mobilization, and its more moderate effect on phosphodiesterase activity.

| Experimental Model | Parameter | Treatment | Outcome | Reference |

| Unilateral Ureteral Obstruction (UUO) mouse model of kidney fibrosis | Fibrosis Reduction | This compound | 50% reduction | [5] |

Table 3: In Vivo Efficacy of this compound. This table showcases the significant anti-fibrotic effect of this compound in a preclinical model of kidney disease, demonstrating its broader anti-inflammatory and tissue-protective potential.

Experimental Protocols

Mast Cell Degranulation Assay (based on Takei M, et al., 1990)

This protocol outlines the methodology for assessing the inhibitory effect of a compound on antigen-induced histamine release from rat peritoneal mast cells.

1. Mast Cell Isolation:

- Elicit peritoneal cells from male Wistar rats by intraperitoneal injection of 10 ml of saline.

- Collect the peritoneal fluid and centrifuge to pellet the cells.

- Wash the cell pellet with a suitable buffer (e.g., Tyrode's solution).

- Resuspend the cells in the buffer.

2. Sensitization of Mast Cells:

- Passively sensitize the isolated mast cells by incubating them with anti-DNP-Ascaris serum (or another suitable IgE-containing serum) for a specified period (e.g., 2 hours at 37°C).

- Wash the cells to remove unbound antibodies.

3. Inhibition Assay:

- Pre-incubate the sensitized mast cells with various concentrations of this compound or MY-1250 for a short duration (e.g., 10 minutes at 37°C).

- Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known mast cell stabilizer like cromolyn sodium).

4. Antigen Challenge:

- Induce degranulation by adding the specific antigen (e.g., DNP-Ascaris) to the cell suspension.

- Incubate for a defined period (e.g., 15 minutes at 37°C).

5. Measurement of Histamine Release:

- Stop the reaction by placing the samples on ice.

- Centrifuge the samples to separate the supernatant from the cell pellet.

- Measure the histamine content in the supernatant using a sensitive method such as fluorometric assay or ELISA.

- Determine the total histamine content by lysing an aliquot of the cells.

- Calculate the percentage of histamine release for each condition and determine the IC50 value of the test compound.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in mast cell activation and the inhibitory mechanism of this compound.

Figure 1: Simplified Signaling Pathway of IgE-Mediated Mast Cell Activation. This diagram illustrates the cascade of events from allergen binding to IgE on the FcεRI receptor, leading to intracellular signaling and ultimately, degranulation.

Figure 2: Inhibitory Mechanism of this compound on Mast Cell Degranulation. This diagram shows how this compound, through its active metabolite MY-1250, inhibits phosphodiesterase to increase cAMP levels and directly inhibits calcium mobilization from intracellular stores, both of which lead to the suppression of degranulation.

Broader Anti-Inflammatory Effects

While mast cell stabilization is the primary mechanism, this compound is also suggested to modulate the activity of other key inflammatory cells and mediators.

Eosinophil Function

Some studies suggest that this compound may affect other cells involved in the inflammatory process, such as eosinophils.[5] This broader anti-inflammatory effect could contribute to its efficacy in chronic allergic conditions like asthma where eosinophils play a significant role.

Cytokine and Leukotriene Modulation

This compound has been shown to modulate the production of cytokines and may influence the activity of leukotrienes.[2] Cytokines are crucial signaling molecules in the immune response, and leukotrienes are potent mediators of bronchoconstriction and inflammation in asthma.[2] By potentially downregulating the production of pro-inflammatory cytokines and interfering with leukotriene synthesis or action, this compound can further attenuate the inflammatory response.

Conclusion

This compound presents a multifaceted approach to the management of allergic and inflammatory diseases. Its primary mechanism of action, the stabilization of mast cells through the inhibition of calcium influx and modulation of cAMP signaling, is well-supported by preclinical data. The quantitative data for this compound and its active metabolite, MY-1250, demonstrate potent inhibitory effects on histamine release. Furthermore, its potential to modulate eosinophil function and the production of other inflammatory mediators like cytokines and leukotrienes suggests a broader therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar mast cell-stabilizing agents.

References

- 1. Effect of a major metabolite of the antiallergic drug this compound on phosphodiesterase and adenylate cyclase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Targeting human mast cells expressing g-protein-coupled receptors in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological treatment options for mast cell activation disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of leukotriene C4 synthesis and natural killer activity by ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Fibrotic Properties of Repirinast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. There is a significant unmet medical need for effective anti-fibrotic therapies. Repirinast, a repurposed drug with a well-established safety profile, has emerged as a promising candidate with potent anti-fibrotic properties. Originally developed for asthma, its mechanism of action, centered on the stabilization of mast cells, presents a novel therapeutic avenue for combating fibrosis across various organs. This technical guide provides an in-depth overview of the pre-clinical evidence supporting the anti-fibrotic efficacy of this compound, with a focus on its application in chronic kidney disease (CKD) and non-alcoholic steatohepatitis (NASH). Detailed experimental methodologies, quantitative data from key pre-clinical studies, and a dissection of the implicated signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

This compound, originally marketed in Japan for the treatment of asthma, is a mast cell stabilizer that inhibits the release of inflammatory mediators. Its anti-allergic effects are not mediated by antihistaminic action but rather by preventing the degranulation of mast cells in response to IgE-mediated antigen-antibody interactions. Recent pre-clinical investigations have unveiled a significant anti-fibrotic potential for this compound, positioning it as a repurposed candidate for fibrotic diseases. Algernon Pharmaceuticals is currently spearheading the clinical development of this compound (NP-251) for chronic kidney disease.

This guide synthesizes the current scientific knowledge on the anti-fibrotic properties of this compound, providing a technical resource for researchers and drug developers.

Mechanism of Action: Mast Cell Stabilization

The central mechanism underlying this compound's anti-fibrotic effects is its ability to stabilize mast cells. Mast cells are increasingly recognized as key players in the fibrotic process. Upon activation by various stimuli, including tissue injury and allergens, mast cells degranulate, releasing a plethora of pro-inflammatory and pro-fibrotic mediators.

These mediators include:

-

Histamine and Renin: These substances can directly activate fibroblasts, the primary cell type responsible for collagen deposition, promoting their proliferation and the secretion of Transforming Growth Factor-beta 1 (TGF-β1).

-

TGF-β1: Mast cells are a direct source of the potent pro-fibrotic cytokine TGF-β1.

-

Other Cytokines and Growth Factors: Mast cells release a cocktail of other molecules that contribute to a pro-fibrotic microenvironment.

By inhibiting mast cell degranulation, this compound effectively curtails the release of these fibrogenic factors, thereby interrupting a critical cascade in the pathogenesis of fibrosis.

Signaling Pathway: From Mast Cell Inhibition to Attenuation of Fibrosis

The anti-fibrotic action of this compound can be conceptualized through the following signaling pathway. This compound, by stabilizing mast cells, prevents the release of key mediators that drive the fibrotic cascade. This ultimately leads to a reduction in fibroblast activation and collagen deposition.

Pre-clinical Efficacy in Kidney Fibrosis

This compound has demonstrated significant anti-fibrotic effects in a well-established pre-clinical model of chronic kidney disease.

Experimental Model: Unilateral Ureteral Obstruction (UUO)

The Unilateral Ureteral Obstruction (UUO) model is a widely used and robust method for inducing renal fibrosis in rodents. The procedure involves the complete ligation of one ureter, leading to obstructive nephropathy and the rapid development of tubulointerstitial fibrosis in the affected kidney.

Detailed Experimental Protocol (Reconstructed)

-

Animal Model: Male CD-1 or C57BL/6 mice, 8-10 weeks of age.

-

Surgical Procedure:

-

Animals are anesthetized (e.g., with isoflurane).

-

A midline abdominal incision is made to expose the left ureter.

-

The ureter is ligated at two points using non-absorbable suture (e.g., 4-0 silk).

-

The abdominal incision is closed in layers.

-

Sham-operated animals undergo the same procedure without ureteral ligation.

-

-

Drug Administration:

-

This compound is administered, likely via oral gavage, at doses of 30 mg/kg and 90 mg/kg.

-

Treatment is initiated at the time of or shortly after UUO surgery and continues for a pre-determined duration (typically 7-14 days).

-

-

Endpoint Analysis:

-

At the end of the study period, kidneys are harvested.

-

Histological Analysis: Kidney sections are stained with Sirius Red to quantify collagen deposition and assess the extent of fibrosis. Quantification is performed using polarized light microscopy and image analysis software to determine the percentage of fibrotic area.

-

Biochemical Analysis: Kidney tissue can be analyzed for hydroxyproline content as a biochemical marker of collagen.

-

Quantitative Data

The following table summarizes the quantitative results from the UUO mouse model study.

| Treatment Group | Dosage | Reduction in Fibrosis (Sirius Red Staining) | p-value |

| Untreated Control | - | 0% | - |

| Telmisartan (Positive Control) | 3 mg/kg | 32.6% | <0.001 |

| Cenicriviroc | 40 mg/kg | 31.9% | 0.00032 |

| This compound | 30 mg/kg | 20.8% | >0.05 |

| This compound | 90 mg/kg | 50.6% | <0.000001 |

| This compound + Telmisartan | 30 mg/kg + 3 mg/kg | 54.2% | <0.000001 |

Data sourced from Algernon Pharmaceuticals press releases.

Experimental Workflow: UUO Model

Pre-clinical Efficacy in Liver Fibrosis

This compound has also shown promise in a pre-clinical model of non-alcoholic steatohepatitis (NASH), a common cause of liver fibrosis.

Experimental Model: STAM™ Mouse Model

The STAM™ model is a widely used mouse model of NASH that progresses from steatosis to steatohepatitis and fibrosis. This model is created by a combination of streptozotocin (STZ) injection at a young age to induce diabetes and subsequent feeding of a high-fat diet.

Detailed Experimental Protocol (Reconstructed)

-

Animal Model: Male C57BL/6 mice.

-

Model Induction:

-

A single subcutaneous injection of STZ (200 µ g/mouse ) is administered to 2-day-old mice.

-

From 4 weeks of age, mice are fed a high-fat diet.

-

-

Drug Administration:

-

This compound is administered to the STAM™ mice, likely via oral gavage, for a specified duration during the development of NASH and fibrosis.

-

-

Endpoint Analysis:

-

Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) and Sirius Red.

-

NAFLD Activity Score (NAS): The NAS is a semi-quantitative score used to assess the severity of NAFLD, based on the histological evaluation of steatosis, lobular inflammation, and hepatocyte ballooning.

-

Fibrosis Staging: The extent of liver fibrosis is staged based on the pattern and distribution of collagen deposition.

-

Quantitative Data

The following table summarizes the quantitative results from the STAM™ mouse model study.

| Treatment Group | Reduction in Hepatic Fibrosis | p-value | Reduction in NAFLD Score | p-value |

| Vehicle Control | 0% | - | 0% (Score: 4.5) | - |

| Telmisartan (Positive Control) | 27% | 0.014 | Not Reported | - |

| This compound | 57% | < 0.0001 | 31% (Score: 3.125) | 0.059 |

Data sourced from Algernon Pharmaceuticals press releases.

Logical Relationship: Mast Cells, TGF-β, and Fibroblast Activation

Potential in Other Fibrotic Indications

While the primary focus of this compound's anti-fibrotic development has been on kidney and liver disease, its mechanism of action suggests potential applicability in other fibrotic conditions. For instance, mast cells are known to be involved in the pathogenesis of idiopathic pulmonary fibrosis (IPF). However, to date, there is a lack of published pre-clinical studies specifically investigating the efficacy of this compound in models of pulmonary fibrosis. Given the role of mast cells in IPF, this represents a promising area for future research.

Conclusion and Future Directions

This compound presents a compelling case as a novel anti-fibrotic agent. Its mechanism of action, targeting mast cell stabilization, offers a distinct and upstream approach to inhibiting the fibrotic cascade. Robust pre-clinical data in models of kidney and liver fibrosis demonstrate its potent efficacy, both as a monotherapy and in combination with standard-of-care agents.

Future research should focus on several key areas:

-

Elucidation of Downstream Signaling: Further investigation into the precise downstream signaling pathways modulated by this compound beyond the inhibition of mediator release is warranted.

-

Efficacy in Other Fibrotic Models: Pre-clinical studies in models of pulmonary, cardiac, and skin fibrosis would broaden the potential therapeutic applications of this compound.

-

Clinical Translation: The planned Phase 1 clinical trial in CKD patients will be a critical step in validating the pre-clinical findings in humans.

The Pharmacology of MY-1250: A Technical Guide to the Active Metabolite of Repirinast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repirinast, an anti-allergic agent, undergoes in vivo hydrolysis to its principal active metabolite, MY-1250 (5,6-dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic acid). This technical guide provides an in-depth exploration of the pharmacology of MY-1250, focusing on its mechanism of action in modulating mast cell degranulation. The information presented herein is intended to support further research and drug development efforts in the field of allergy and immunology.

Core Pharmacological Effects of MY-1250

MY-1250 exerts its anti-allergic effects primarily through the inhibition of histamine release from mast cells. This is achieved through a dual mechanism involving the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels and the attenuation of intracellular calcium mobilization.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the pharmacological activity of MY-1250.

| Pharmacological Parameter | Test System | IC50 Value | Reference |

| Inhibition of Antigen-Induced Histamine Release | Rat Peritoneal Mast Cells | ~0.3 µM | [1] |

| Inhibition of Intracellular Ca2+ Mobilization | Rat Peritoneal Mast Cells | ~0.25 µM | [1] |

| Inhibition of cAMP Phosphodiesterase | Rat Peritoneal Cells | 2000 µM | [2] |

| Inhibition of cAMP Phosphodiesterase | Guinea Pig Lung Tissue | 1670 µM | [2] |

| Induction of 78-kDa Protein Phosphorylation | Rat Peritoneal Exudate Cells | 2.0 x 10-7 M | [3] |

Mechanism of Action: Signaling Pathways

MY-1250's inhibitory action on mast cell degranulation is centered on its ability to increase intracellular cAMP levels and inhibit the rise in intracellular calcium concentration following IgE-mediated antigen stimulation.

IgE-Mediated Mast Cell Degranulation Pathway

The following diagram illustrates the key signaling events initiated by antigen cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells, leading to degranulation.

Proposed Mechanism of Action of MY-1250

MY-1250 intervenes in the mast cell degranulation cascade at two key points: inhibition of phosphodiesterase (PDE) and suppression of intracellular calcium mobilization.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods for studying mast cell function.

Preparation of Rat Peritoneal Mast Cells

A consistent and viable population of mast cells is crucial for in vitro pharmacological studies.

Protocol:

-

Humanely euthanize a rat and secure it on its back.

-

Inject approximately 10-15 mL of a suitable buffer (e.g., Tyrode's buffer) into the peritoneal cavity.

-

Gently massage the abdomen for 1-2 minutes to dislodge peritoneal cells.

-

Carefully aspirate the peritoneal fluid containing the cells.

-

Centrifuge the collected fluid at a low speed (e.g., 150 x g) for 10 minutes at 4°C to pellet the cells.

-

Discard the supernatant and wash the cell pellet with fresh buffer.

-

For highly purified mast cell preparations, resuspend the pellet and layer it onto a density gradient medium (e.g., Percoll). Centrifuge at a higher speed (e.g., 700 x g) for 20 minutes.

-

Collect the mast cell layer and wash with buffer to remove the density gradient medium.

-

Resuspend the final mast cell pellet in the appropriate buffer for subsequent experiments.

Antigen-Induced Histamine Release Assay

This assay quantifies the ability of a compound to inhibit the release of histamine from sensitized mast cells upon antigen challenge.

Protocol:

-

Sensitize the prepared rat peritoneal mast cells by incubating them with an appropriate concentration of IgE antibody for a specified period (e.g., 2 hours at 37°C).

-

Wash the sensitized cells to remove unbound IgE.

-

Pre-incubate the sensitized cells with various concentrations of MY-1250 or a vehicle control for a defined time (e.g., 10 minutes at 37°C).

-

Initiate histamine release by adding the specific antigen to the cell suspension.

-

Incubate for a set duration (e.g., 15-30 minutes at 37°C).

-

Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Collect the supernatant, which contains the released histamine.

-

To determine the total histamine content, lyse a separate aliquot of cells (e.g., by sonication or with a lysing agent).

-

Quantify the histamine content in the supernatants and the total lysate using a suitable method, such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percentage of histamine release for each condition and determine the IC50 value for MY-1250.

Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of MY-1250 to inhibit the enzymatic activity of phosphodiesterases, which are responsible for the degradation of cAMP.

Protocol:

-

Prepare a reaction mixture containing a buffer, a known amount of purified or partially purified phosphodiesterase enzyme, and the substrate, cAMP.

-

Add various concentrations of MY-1250 or a vehicle control to the reaction mixture.

-

Initiate the enzymatic reaction and incubate at 37°C for a specific time.

-

Terminate the reaction (e.g., by boiling or adding a stop solution).

-

Quantify the amount of AMP produced or the remaining cAMP. This can be done using various methods, including radioimmunoassays, enzyme-linked immunosorbent assays (ELISA), or commercially available luminescent or fluorescent assay kits.

-

Calculate the percentage of PDE inhibition for each concentration of MY-1250 and determine the IC50 value.

Intracellular Calcium Measurement

This experiment assesses the effect of MY-1250 on the increase in intracellular calcium concentration that occurs upon mast cell activation.

Protocol:

-

Load the prepared rat peritoneal mast cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating the cells with the dye for a specified time in the dark.

-

Wash the cells to remove the extracellular dye.

-

Resuspend the dye-loaded cells in a suitable buffer.

-

Place the cell suspension in a fluorometer or on a fluorescence microscope equipped for live-cell imaging.

-

Establish a baseline fluorescence reading.

-

Add MY-1250 or a vehicle control to the cells and record any changes in fluorescence.

-

Stimulate the cells with an appropriate agonist (e.g., antigen for sensitized cells) and continuously monitor the fluorescence signal.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is used to calculate the absolute calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is typically expressed as a relative change from the baseline.

-

Analyze the data to determine the effect of MY-1250 on the agonist-induced calcium response, including the peak calcium concentration and the duration of the calcium signal.

Conclusion

MY-1250, the active metabolite of this compound, demonstrates potent anti-allergic properties by effectively inhibiting histamine release from mast cells. Its dual mechanism of action, involving the elevation of intracellular cAMP through phosphodiesterase inhibition and the suppression of intracellular calcium mobilization, makes it a significant molecule of interest for the development of novel allergy therapeutics. The experimental protocols and pharmacological data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of MY-1250 and similar compounds.

References

The Core Mechanism of Repirinast: A Technical Guide to its Inhibitory Effects on Histamine and Leukotriene Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repirinast is an anti-allergic agent primarily utilized in the management of allergic asthma and rhinitis. Its therapeutic efficacy stems from its function as a mast cell stabilizer, potently inhibiting the release of key inflammatory mediators. This technical guide provides an in-depth analysis of the core mechanism of action of this compound and its principal active metabolite, MY-1250, with a specific focus on their inhibitory effects on histamine and leukotriene release. We will dissect the underlying signaling pathways, present available quantitative data from key preclinical studies, and detail the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Mast Cell Stabilization

This compound (also known as MY-5116) exerts its pharmacological effects primarily through its active metabolite, MY-1250. The overarching mechanism is the stabilization of mast cells, preventing the degranulation process that releases a cascade of pro-inflammatory substances upon allergen exposure.[1] Unlike antihistamines, this compound does not block histamine receptors; instead, it prevents the release of histamine and other mediators from their cellular source.[2]

The cornerstone of this mechanism is the inhibition of calcium mobilization. Key preclinical studies have demonstrated that MY-1250 strongly inhibits the rise in intracellular calcium concentration ([Ca2+]i) that is essential for degranulation.[3][4] The proposed mechanism involves the inhibition of ATP-dependent Ca2+ release from intracellular stores.[3]

Furthermore, the application of MY-1250 to mast cells induces a rapid and transient increase in cyclic AMP (cAMP) and a corresponding decrease in ATP.[2][3] This modulation of cellular energy and signaling molecules is believed to contribute significantly to its stabilizing effect and the subsequent inhibition of mediator release.

Quantitative Effect on Histamine Release

MY-1250 has been shown to be a potent, dose-dependent inhibitor of antigen-induced histamine release from mast cells.[3] The inhibitory effect on histamine release is strongly correlated with its ability to prevent the initial rise in intracellular calcium.[4]

| Parameter | Cell Type | Stimulus | IC50 Value (MY-1250) | Reference |

| Histamine Release Inhibition | Rat Peritoneal Mast Cells | Antigen | ~ 0.3 µM | [4] |

| Inhibition of [Ca2+]i Rise | Rat Peritoneal Mast Cells | Antigen | ~ 0.25 µM | [4] |

Experimental Protocol: In Vitro Histamine Release Assay

The quantitative data for histamine inhibition by MY-1250 were primarily derived from in vitro assays using rat peritoneal mast cells. The general protocol is as follows:

-

Mast Cell Isolation: Mast cells are harvested from the peritoneal cavity of rats (e.g., Wistar strain) by lavage with a suitable buffer. The cells are then purified, often using density gradient centrifugation.

-

Sensitization: The isolated mast cells are passively sensitized by incubation with IgE antibodies specific to a particular antigen, such as DNP-As (Dinitrophenyl-Ascaris).

-

Pre-incubation: Sensitized cells are pre-incubated for a defined period with varying concentrations of MY-1250 or a vehicle control.

-

Antigen Challenge: Histamine release is initiated by challenging the cells with the specific antigen (e.g., DNP-As).

-

Termination and Measurement: The reaction is stopped by centrifugation at low temperature. The histamine content in the supernatant is then quantified.

-

Quantification: Histamine levels are typically measured using a sensitive method such as fluorometric assay or an enzyme-linked immunosorbent assay (ELISA). The percentage of histamine release is calculated relative to the total histamine content of the cells (determined after cell lysis) and after subtracting spontaneous release (from non-challenged cells).

-

Data Analysis: Inhibition curves are generated by plotting the percentage inhibition of histamine release against the concentration of MY-1250 to determine the IC50 value.

Quantitative Effect on Leukotriene Release

Leukotrienes are potent lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase pathway. The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are collectively known as the Slow-Reacting Substance of Anaphylaxis (SRS-A) and are major contributors to bronchoconstriction in asthma.[5]

The effect of this compound's active metabolite, MY-1250, on the release of SRS-A has been investigated in preclinical models.[1] A key study evaluated its impact on the antigen-induced release of mediators, including SRS-A, from guinea pig lung fragments.[1] This demonstrates that the mechanism of action extends beyond histamine to other critical mast cell-derived mediators. While this pivotal study confirms the investigation into leukotriene inhibition, specific quantitative data such as IC50 values are not available in publicly accessible abstracts.

Experimental Protocol: Ex Vivo Leukotriene (SRS-A) Release Assay

The general methodology for assessing the inhibition of SRS-A release from lung tissue, as performed in similar studies, is outlined below:

-

Tissue Preparation: Lungs are obtained from sensitized animals (e.g., guinea pigs actively sensitized to an antigen like ovalbumin). The lung tissue is finely chopped or prepared as fragments.

-

Incubation: The lung fragments are washed and then incubated in a physiological buffer solution.

-

Drug Treatment: Tissue samples are pre-incubated with various concentrations of the test compound (e.g., MY-1250) or a vehicle control.

-

Antigen Challenge: The tissue is challenged with the specific antigen to trigger the release of mediators.

-

Sample Collection: After a set incubation period, the supernatant is collected for analysis.

-

Quantification: The amount of SRS-A (leukotrienes) in the supernatant is quantified. Historically, this was done using bioassays (e.g., contraction of guinea pig ileum smooth muscle). Modern methods include specific enzyme immunoassays (EIA) or analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Analysis: The inhibition of SRS-A release is calculated for each drug concentration to assess its inhibitory potency.

Conclusion

This compound, through its active metabolite MY-1250, is a potent mast cell stabilizer that effectively suppresses allergic reactions by inhibiting the release of multiple inflammatory mediators. Its core mechanism involves the blockade of ATP-dependent intracellular calcium mobilization, a critical step in mast cell degranulation. This action leads to a robust, dose-dependent inhibition of histamine release, with an IC50 value in the sub-micromolar range. Furthermore, studies have confirmed that this compound also inhibits the release of leukotrienes (SRS-A) from lung tissue, indicating a broader anti-inflammatory profile. This dual inhibition of both histamine and leukotriene release underscores its therapeutic utility in managing allergic conditions like asthma, where both mediators play a significant pathological role.

References

- 1. Effects of MY-1250, a main active metabolite of MY-5116, a new anti-allergic agent, on the release of mediators from guinea pig lung fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of MY-1250, an active metabolite of this compound, in inhibiting histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-immunological release of slow-reacting substance from guinea-pig lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits antigen-induced early and late pulmonary responses and airway hyperresponsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Slow-reacting substance of anaphylaxis - Wikipedia [en.wikipedia.org]

The Molecular Targets of Repirinast: A Technical Guide to its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repirinast, an anti-allergic agent, and its active metabolite, MY-1250, exert their therapeutic effects primarily through the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. This technical guide delineates the molecular targets of this compound within key signaling pathways, providing a comprehensive overview for researchers and professionals in drug development. The core mechanism involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels via the inhibition of phosphodiesterase (PDE) and the suppression of intracellular calcium mobilization. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the implicated signaling cascades.

Introduction

Originally developed for the treatment of bronchial asthma, this compound has demonstrated efficacy in mitigating type I allergic reactions.[1] Its mechanism of action is centered on the prevention of mast cell degranulation, a critical event in the allergic inflammatory cascade.[2][3] This guide focuses on the direct molecular interactions of this compound's active metabolite, MY-1250, with components of the cAMP and calcium signaling pathways in mast cells.

Core Molecular Targets and Signaling Pathways

The primary molecular activities of this compound, mediated by its metabolite MY-1250, are twofold: the inhibition of cAMP phosphodiesterase and the suppression of intracellular calcium release. These actions synergistically contribute to the stabilization of mast cells and the subsequent reduction in the release of pro-inflammatory mediators.

The cAMP Signaling Pathway

MY-1250 has been shown to cause a rapid and transient increase in intracellular cAMP levels in mast cells.[2] This is achieved through the inhibition of cAMP phosphodiesterase, the enzyme responsible for the degradation of cAMP. Elevated cAMP levels are known to suppress mast cell degranulation.

-

Molecular Target: Cyclic Adenosine Monophosphate (cAMP) Phosphodiesterase (PDE)

| Tissue Source | IC50 (µM) | Reference |

| Rat Peritoneal Cells | 2000 | [4] |

| Guinea Pig Lung Tissue | 1670 | [4] |

The Calcium Signaling Pathway

A critical step in mast cell degranulation is the rise in intracellular calcium concentration ([Ca2+]i). MY-1250 effectively inhibits this process by targeting the mobilization of calcium from intracellular stores, specifically the endoplasmic reticulum.[2][3][5] The proposed mechanism is the inhibition of ATP-dependent Ca2+ release from these stores.[2]

-

Molecular Target: Intracellular Calcium Stores (likely ATP-dependent calcium channels/pumps on the endoplasmic reticulum)

| Parameter | IC50 (µM) | Reference |

| Antigen-Induced Histamine Release | ~0.3 | [3] |

| Antigen-Induced Initial Rise in [Ca2+]i | ~0.25 | [3] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental approaches, the following diagrams have been generated using the DOT language.

This compound's Mechanism of Action in Mast Cell Stabilization

Caption: Mechanism of this compound (MY-1250) in mast cells.

Experimental Workflow for Assessing Phosphodiesterase Inhibition

Caption: Workflow for cAMP phosphodiesterase activity assay.

Experimental Workflow for Measuring Intracellular Calcium

Caption: Workflow for intracellular calcium concentration measurement.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the key experiments cited.

Phosphodiesterase Activity Assay

-

Enzyme Preparation: Isolate the phosphodiesterase enzyme from the tissue of interest (e.g., rat peritoneal cells or guinea pig lung tissue) through homogenization and centrifugation to obtain a soluble fraction.

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing MgCl2.

-

Inhibition Assay:

-

Pre-incubate the enzyme preparation with varying concentrations of MY-1250 or vehicle control.

-

Initiate the reaction by adding a known amount of radiolabeled [3H]-cAMP.

-

Incubate the mixture at 37°C for a defined period.

-

Terminate the reaction by boiling or adding a stop solution.

-

-

Product Separation: Separate the product, [3H]-AMP, from the substrate, [3H]-cAMP, using anion-exchange chromatography.

-

Quantification: Quantify the amount of [3H]-AMP formed using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each MY-1250 concentration and determine the IC50 value.

Intracellular Calcium Measurement

-

Cell Preparation: Isolate mast cells (e.g., from the peritoneal cavity of rats) and resuspend them in a suitable buffer (e.g., HEPES-Tyrode's buffer).

-

Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, which can cross the cell membrane.

-

Cell Washing: Wash the cells to remove any extracellular dye.

-

Treatment and Stimulation:

-

Pre-incubate the Fura-2-loaded cells with various concentrations of MY-1250 or vehicle control.

-

Stimulate the cells with an appropriate antigen to induce an allergic response.

-

-

Fluorometric Measurement:

-

Use a spectrofluorometer to measure the fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (around 510 nm).

-

The ratio of the fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.

-

-

Data Analysis: Calculate the peak increase in the 340/380 nm fluorescence ratio following antigen stimulation. Determine the inhibitory effect of MY-1250 at different concentrations and calculate the IC50 value.

Mast Cell Degranulation (Histamine Release) Assay

-

Cell Preparation: Isolate and purify mast cells from a suitable source (e.g., rat peritoneum).

-

Sensitization (Optional): For antigen-induced degranulation, sensitize the mast cells with IgE antibodies specific to the antigen to be used.

-

Inhibition and Stimulation:

-

Pre-incubate the mast cells with varying concentrations of MY-1250 or a vehicle control.

-

Induce degranulation by adding the specific antigen (for sensitized cells) or a secretagogue like compound 48/80.

-

-

Termination and Histamine Measurement:

-

Stop the reaction by centrifugation at a low temperature.

-

Collect the supernatant, which contains the released histamine.

-

Quantify the histamine content in the supernatant using a sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: Express the amount of histamine released as a percentage of the total cellular histamine (determined by lysing an aliquot of cells). Calculate the percentage of inhibition for each concentration of MY-1250 and determine the IC50 value.

Conclusion

This compound, through its active metabolite MY-1250, effectively stabilizes mast cells by targeting two crucial signaling pathways. Its inhibitory action on cAMP phosphodiesterase leads to an accumulation of intracellular cAMP, a known negative regulator of degranulation. Concurrently, MY-1250 suppresses the antigen-induced rise in intracellular calcium by preventing its release from internal stores. This dual mechanism underscores the therapeutic potential of this compound in allergic and inflammatory conditions. Further research to identify the specific phosphodiesterase subtypes inhibited by MY-1250 and to elucidate the precise molecular target within the calcium release machinery will provide a more refined understanding of its pharmacological profile and may guide the development of more selective mast cell stabilizers.

References

- 1. [Effects of MY-5116 on experimental animal models of type I-type IV allergic reactions and the formation of IgE antibody] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of MY-1250, an active metabolite of this compound, in inhibiting histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Effect of a major metabolite of the antiallergic drug this compound on phosphodiesterase and adenylate cyclase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of endoplasmic reticulum, an intracellular Ca2+ store, in histamine release from rat peritoneal mast cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evidence for Repirinast in Chronic Kidney Disease: A Technical Overview

Executive Summary: Chronic Kidney Disease (CKD) is a progressive condition for which renal fibrosis is a key pathological endpoint, leading to loss of organ function.[1] Emerging preclinical evidence highlights a crucial role for mast cells in the inflammatory and fibrotic cascades that drive CKD.[2][3] Repirinast, a mast cell stabilizer, has been investigated as a potential anti-fibrotic therapy.[4] In a validated murine model of kidney fibrosis, this compound demonstrated a statistically significant, dose-dependent reduction in fibrosis, outperforming a standard-of-care comparator.[5][6] Furthermore, it exhibited a synergistic effect when combined with the angiotensin receptor blocker, telmisartan.[4][6] These findings position this compound as a promising candidate for further clinical development as a novel treatment for chronic kidney disease.

Introduction: The Role of Mast Cells in Renal Fibrosis

Chronic Kidney Disease is characterized by a gradual loss of kidney function over time. A common pathological feature of progressive CKD, regardless of the initial cause, is the excessive deposition of extracellular matrix, leading to renal fibrosis and scarring.[1] The cellular and molecular mechanisms driving fibrosis are complex, involving a persistent inflammatory response.[1]

Mast cells, key players in the innate immune system, are increasingly recognized for their pro-fibrotic role in the kidney.[2][3] In response to tissue injury, mast cells are recruited to the kidneys, where they become activated and degranulate—a process that releases a host of potent pro-inflammatory and pro-fibrotic mediators, including histamine, tryptase, chymase, renin, and various cytokines.[4][7] This release initiates and perpetuates a cascade of inflammation and fibroblast activation, directly contributing to the progression of organ fibrosis.[2][8] Targeting mast cell degranulation therefore represents a logical therapeutic strategy to attenuate renal fibrosis.[2][3]

This compound: A Mast Cell Stabilizing Agent

This compound is a therapeutic agent that functions as a mast cell stabilizer.[9] Its primary mechanism of action is to prevent the degranulation of mast cells, thereby inhibiting the release of chemical mediators that drive inflammation and fibrosis.[4] Unlike direct antihistamines, this compound acts upstream in the inflammatory cascade.[4] The proposed mechanism involves blocking IgE-regulated calcium channels, which is a critical step for the fusion of histamine-containing vesicles with the cell membrane and subsequent degranulation.[9] By stabilizing mast cells, this compound effectively interrupts a key pathway in the progression of renal tissue damage.

Preclinical Efficacy in a Murine Model of Renal Fibrosis

The anti-fibrotic potential of this compound was evaluated in a robust and widely used preclinical model of chronic kidney disease.

The study utilized the unilateral ureteral obstruction (UUO) mouse model, a standard surgical procedure that induces progressive tubulointerstitial fibrosis mimicking aspects of human obstructive nephropathy.[4][6][10] In this model, the complete ligation of one ureter leads to hydronephrosis, tubular injury, inflammation, and significant fibrosis in the obstructed kidney over a period of days to weeks.[10][11]

The experimental workflow involved inducing UUO in mice, followed by treatment with this compound, comparator agents, or a vehicle control.[6] The primary endpoint was the quantification of renal fibrosis.[5] While specific details such as the route of administration and the exact duration of treatment are not available in the cited public disclosures, the study design included multiple treatment arms to assess dose-response and synergistic potential. The key analysis was the histological measurement of collagen deposition, the hallmark of fibrosis.[5]

The study yielded significant quantitative data demonstrating the anti-fibrotic efficacy of this compound.[5][6] this compound administered at 90 mg/kg reduced renal fibrosis by 50.6% compared to the control group, an effect that was highly statistically significant (p<0.000001).[5][6] This reduction was notably greater than that achieved by the positive control telmisartan (a standard-of-care treatment for CKD) and cenicriviroc, another anti-fibrotic agent.[5][6]

A lower dose of this compound (30 mg/kg) resulted in a 20.8% reduction in fibrosis, which was not statistically significant.[5][6] However, when this lower dose was combined with telmisartan, the combination therapy produced a 54.2% reduction in fibrosis (p<0.000001), suggesting a synergistic or additive effect.[5][6] This combination also significantly reduced the mass of the fibrotic kidney.[6]

Table 1: Summary of Anti-Fibrotic Efficacy in the UUO Mouse Model

| Treatment Group | Dosage | Reduction in Fibrosis (%) | Statistical Significance (p-value) |

|---|---|---|---|

| This compound | 90 mg/kg | 50.6% | <0.000001[5][6] |

| This compound | 30 mg/kg | 20.8% | >0.05[5][6] |

| Telmisartan (Positive Control) | 3 mg/kg | 32.6% | <0.001[5][6] |

| Cenicriviroc (Comparator) | 40 mg/kg | 31.9% | =0.00032[5][6] |

| this compound + Telmisartan | 30 mg/kg + 3 mg/kg | 54.2% | <0.000001[5][6] |

Discussion and Future Directions

The preclinical data strongly support the hypothesis that mast cell stabilization is a viable therapeutic approach for mitigating renal fibrosis. This compound not only demonstrated superior efficacy as a monotherapy compared to an established standard-of-care agent in the UUO model but also showed a powerful synergistic effect in combination therapy.[5][6] This is particularly relevant for clinical applications, as new CKD therapies will likely be used in conjunction with existing treatments like angiotensin receptor blockers.

The company developing this compound, Algernon Pharmaceuticals, has indicated plans to advance the CKD research program.[4][12] Future investigations may include exploring its utility in other forms of kidney disease, such as acute interstitial nephritis.[4][12] Following the successful preclinical studies, the next steps involve advancing this compound into clinical trials to assess its safety, tolerability, and efficacy in patients with chronic kidney disease.[4] A Phase 1 study to determine the bioavailability and pharmacokinetics is an anticipated near-term milestone.[12][13]

Conclusion

References

- 1. Research progress in anti-renal fibrosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mast cell activation and degranulation promotes renal fibrosis in experimental unilateral ureteric obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mast cells are required for the development of renal fibrosis in the rodent unilateral ureteral obstruction model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NP-251 :: Algernon Pharmaceuticals Inc. (AGN) [algernonhealth.com]

- 5. Algernon Secures Key Patent for Breakthrough Kidney Disease Drug Showing 50% Better Results | AGNPF Stock News [stocktitan.net]

- 6. lifesciencesbc.ca [lifesciencesbc.ca]

- 7. Inhibition of mast cell degranulation with cromolyn sodium exhibits organ-specific effects in polycystic kidney (PCK) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. saltscience.or.jp [saltscience.or.jp]

- 9. Mast cell stabilizer - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Algernon Pharmaceuticals Provides Update on its Planned Phase 1 this compound Chronic Kidney Disease Study :: Algernon Pharmaceuticals Inc. (AGN) [algernonhealth.com]

- 13. Algernon Pharmaceuticals Provides Update on its Planned Phase 1 this compound Chronic Kidney Disease Study | Financial Post [financialpost.com]

Repirinast: A Novel Approach to Combating Fibrotic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. This document explores the potential of Repirinast, a repurposed mast cell stabilizer, as a novel anti-fibrotic agent. Drawing on preclinical evidence, this guide details this compound's mechanism of action, its demonstrated efficacy in a key animal model of renal fibrosis, and the underlying signaling pathways implicated in its therapeutic effects. This technical paper aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the scientific rationale and available data supporting the investigation of this compound for the treatment of various fibrotic disorders.

Introduction to Fibrosis and the Role of Mast Cells

Fibrosis is the pathological hallmark of a wide range of chronic diseases affecting vital organs such as the lungs, liver, kidneys, and heart. It is a dysregulated wound-healing process that leads to the progressive replacement of functional tissue with scar tissue, ultimately causing organ dysfunction and failure. A key cellular mediator in the initiation and perpetuation of fibrosis is the mast cell.[1] Upon activation by various stimuli, mast cells degranulate, releasing a plethora of pro-inflammatory and pro-fibrotic mediators, including histamine, proteases, cytokines, and growth factors. These mediators contribute to tissue injury, inflammation, and the activation of fibroblasts, the primary cell type responsible for excessive collagen deposition.

This compound: A Mast Cell Stabilizing Agent